(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound also features a cyclopropyl group, which adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the coupling of the protected amino acid with the desired butanoic acid derivative under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl group or other parts of the molecule.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The cyclopropyl group can influence the compound’s reactivity and binding properties, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Contains a phenyl group in place of the cyclopropyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)pentanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
The presence of the cyclopropyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methylcyclopropyl)butanoic acid makes it unique compared to other similar compounds. This group can impart distinct reactivity and binding properties, making the compound valuable in specific research and industrial applications.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1-methylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C23H25NO4/c1-23(12-13-23)11-10-20(21(25)26)24-22(27)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
YWHINTGGFZGAEH-FQEVSTJZSA-N |
Isomeric SMILES |
CC1(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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